molecular formula C16H18FN5O B2659631 1-(2-Fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea CAS No. 1797248-63-5

1-(2-Fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea

Cat. No.: B2659631
CAS No.: 1797248-63-5
M. Wt: 315.352
InChI Key: YXARJYMZXAQVSM-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a pyrrolidinyl-pyrimidinyl moiety, and a urea linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the pyrimidinyl-pyrrolidinyl intermediate: This step involves the reaction of 4-chloropyrimidine with pyrrolidine under basic conditions to form 4-(pyrrolidin-1-yl)pyrimidine.

    Introduction of the fluorophenyl group: The intermediate is then reacted with 2-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)-3-(pyrimidin-2-yl)urea: Lacks the pyrrolidinyl group, which may affect its biological activity.

    1-(2-Chlorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea: Contains a chlorophenyl group instead of a fluorophenyl group, which can influence its reactivity and properties.

Uniqueness

1-(2-Fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea is unique due to the presence of both the fluorophenyl and pyrrolidinyl-pyrimidinyl moieties, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O/c17-12-5-1-2-6-13(12)20-16(23)19-11-14-18-8-7-15(21-14)22-9-3-4-10-22/h1-2,5-8H,3-4,9-11H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXARJYMZXAQVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)CNC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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